molecular formula C19H13ClN4O2S B11385560 N-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11385560
M. Wt: 396.9 g/mol
InChI Key: QOBYYFZVJNJRID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a dihydropyridazine core substituted with a 4-methylphenyl group at position 1 and a 6-chloro-benzothiazol-2-yl carboxamide moiety at position 3. The dihydropyridazine scaffold is less commonly studied compared to other nitrogen-containing heterocycles (e.g., thiazolidinones or benzothiazoles), but its structural flexibility allows for diverse pharmacological applications. The 4-methylphenyl group is hypothesized to enhance lipophilicity and target binding, while the 6-chloro-benzothiazole substituent may contribute to electronic effects and metabolic stability .

Properties

Molecular Formula

C19H13ClN4O2S

Molecular Weight

396.9 g/mol

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C19H13ClN4O2S/c1-11-2-5-13(6-3-11)24-9-8-15(25)17(23-24)18(26)22-19-21-14-7-4-12(20)10-16(14)27-19/h2-10H,1H3,(H,21,22,26)

InChI Key

QOBYYFZVJNJRID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl

Origin of Product

United States

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

The compound has the following chemical characteristics:

  • CAS Number : 353768-30-6
  • Molecular Formula : C17H13ClN2OS
  • Molecular Weight : 328.82 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloro-1,3-benzothiazole with a substituted phenyl group and a dihydropyridazine moiety. The reaction conditions and reagents used can significantly affect the yield and purity of the final product.

Anticancer Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit promising anticancer properties. For instance, studies on similar compounds have shown significant inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Comparison

CompoundIC50 (µM)Target
This compoundTBDVarious cancer cell lines
Sorafenib0.171BRAFV600E
Compound IV0.194BRAFV600E

The specific IC50 values for this compound are yet to be determined in published studies but are expected to be comparable to those of known inhibitors like sorafenib.

Anti-inflammatory Activity

Similar benzothiazole compounds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). For example, some derivatives showed up to 86% inhibition of edema in animal models within the first hour post-administration.

Table 2: Anti-inflammatory Activity

CompoundInhibition (%)Time (hours)
This compoundTBDTBD
Sodium Diclofenac65%3

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. Some studies report effective inhibition against various bacterial strains, suggesting potential applications in treating infections.

Case Studies

Several case studies highlight the effectiveness of benzothiazole derivatives in biological assays:

  • Study on Inhibition of Kinases : A study revealed that certain benzothiazole compounds inhibited receptor tyrosine kinases (RTKs), which are crucial in cancer progression.
  • Apoptosis Induction : In vitro experiments showed that these compounds could induce apoptosis in cancer cells significantly more than untreated controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, focusing on core scaffolds, substituent effects, and biological activities (where available).

Structural Analogues from Benzothiazole-Thiazolidinone Series

Compounds from share the benzothiazole-carboxamide motif but differ in core structure (thiazolidin-4-one vs. dihydropyridazine) and substituent patterns:

Compound ID Core Structure Substituents (Position 2) Synthesis Yield Key Features Reference
Target Compound Dihydropyridazine 6-chloro-benzothiazol-2-yl Not reported Potential metabolic stability -
4g Thiazolidin-4-one 4-chlorophenyl 70% Moderate polarity, chloro group
4h Thiazolidin-4-one 2,6-difluorophenyl 60% Enhanced electronegativity
4i Thiazolidin-4-one 2-chloro-6-fluorophenyl 37% Mixed halogen effects

Key Observations:

  • The 6-chloro substitution on the benzothiazole ring (target) vs. halogenated aryl groups in 4g–4i could modulate solubility and target affinity. Chlorine’s moderate lipophilicity may balance membrane permeability and aqueous solubility .

Functional Analogues with 4-Methylphenyl Substituents

highlights the significance of the 4-methylphenyl group in thiazolidinone derivatives for antiproliferative activity:

Compound ID Core Structure Substituents Biological Activity (769-P cells) Mechanism Reference
Target Compound Dihydropyridazine 4-methylphenyl Not reported Hypothesized cell cycle modulation -
N-[2-(4-methylphenyl)... Thiazolidin-4-one 4-methylphenyl, acetamide IC50 ~15 µM G1 phase arrest, apoptosis
N-[2-(4-methylphenyl)... Thiazolidin-4-one 4-methylphenyl, benzamide IC50 ~10 µM Enhanced apoptosis induction

Key Observations:

  • The 4-methylphenyl group in both the target compound and derivatives is associated with improved antiproliferative activity, likely due to hydrophobic interactions with cellular targets.
  • The dihydropyridazine core in the target compound may alter pharmacokinetic profiles (e.g., metabolic stability) compared to thiazolidinones, which are prone to ring-opening reactions .

Comparative Pharmacological Hypotheses

While direct activity data for the target compound are unavailable, inferences can be drawn:

  • Antiproliferative Potential: The 4-methylphenyl group’s role in inducing G1 arrest () suggests the target compound may share similar mechanisms, albeit with a different core scaffold .
  • Solubility vs. Permeability: The dihydropyridazine core’s reduced rigidity compared to thiazolidinones might enhance water solubility but reduce membrane permeability, necessitating formulation optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.